Product packaging for 2-Chloro-4-isobutylpyridine(Cat. No.:)

2-Chloro-4-isobutylpyridine

Cat. No.: B13679962
M. Wt: 169.65 g/mol
InChI Key: WLSMLAWWFHIIAW-UHFFFAOYSA-N
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Description

2-Chloro-4-isobutylpyridine is a chemical compound with the CAS Number 1823911-92-7 and a molecular formula of C9H12ClN . It has a molecular weight of 169.65 . This compound is a halogen-substituted pyridine derivative, a class of compounds known to be valuable intermediates in organic synthesis and pharmaceutical research . Pyridine derivatives similar to this compound are frequently employed in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex biaryl structures . The reactive chlorine atom on the pyridine ring makes this compound a versatile precursor for synthesizing a wide range of derivatives through nucleophilic substitution or coupling chemistry . As a fine chemical intermediate, it is intended for use in research and development settings, particularly in the synthesis of more specialized chemical entities . Proper storage conditions for this compound are recommended to be in a dry, sealed place at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN B13679962 2-Chloro-4-isobutylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-chloro-4-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12ClN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

WLSMLAWWFHIIAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NC=C1)Cl

Origin of Product

United States

Chemical Profile of 2 Chloro 4 Isobutylpyridine

The chemical identity of 2-Chloro-4-isobutylpyridine is defined by its molecular structure and fundamental properties.

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name 2-chloro-4-(2-methylpropyl)pyridine aksci.com
CAS Number 1823911-92-7 aksci.comaksci.comchemsrc.combldpharm.com
Molecular Formula C9H12ClN aksci.comaksci.combldpharm.com

| Molecular Weight | 169.65 g/mol | aksci.comaksci.combldpharm.com |

This data is compiled from multiple sources for comprehensive accuracy.

Synthesis and Manufacturing Processes

The synthesis of 2-Chloro-4-isobutylpyridine can be approached through various methods, reflecting the broader strategies for preparing substituted pyridines. One potential route involves the functionalization of a pre-existing pyridine (B92270) ring. For instance, a common strategy for introducing alkyl groups onto a pyridine ring is through radical substitution reactions. wiley-vch.de Another general approach to forming substituted pyridines is through multicomponent reactions, which can build the pyridine ring from acyclic precursors in a single step. researchgate.netrsc.org

While specific industrial-scale manufacturing processes for this compound are not detailed in the public domain, the synthesis of related compounds offers insights. For example, the synthesis of 3-chloro-2-isobutylpyridine (B8810566) has been achieved through a Suzuki coupling reaction between 3-chloro-2-iodopyridine (B156357) and isobutylboronic acid, catalyzed by a palladium complex. chemicalbook.com This highlights the utility of modern cross-coupling methodologies in constructing such substituted pyridines.

Role in Academic and Industrial Research

2-Chloro-4-isobutylpyridine primarily serves as a key intermediate or building block in the synthesis of more complex molecules. The chlorine atom at the 2-position is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This versatility makes it a valuable tool for medicinal chemists and material scientists who are exploring new chemical entities.

For example, in drug discovery, the pyridine (B92270) scaffold is a common feature in many biologically active compounds. nih.gov The ability to modify the 2-position of a pyridine ring, as is possible with this compound, is crucial for structure-activity relationship (SAR) studies. These studies systematically alter the structure of a molecule to understand its effect on biological activity, a fundamental process in the development of new therapeutic agents.

While specific research explicitly detailing the use of this compound is limited, its structural motifs are present in compounds that have been investigated for their biological activity. For instance, various substituted pyridines have been synthesized and evaluated for their potential as inhibitors of specific biological targets. wiley-vch.de

Spectroscopic and Analytical Data

For a compound like 2-Chloro-4-isobutylpyridine, one would expect the following:

¹H NMR (Proton Nuclear Magnetic Resonance): Signals corresponding to the protons on the pyridine (B92270) ring and the isobutyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 2,4-disubstitution pattern. The isobutyl group would show characteristic signals for the CH, CH₂, and CH₃ protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Resonances for each unique carbon atom in the molecule. The carbon attached to the chlorine atom would have a distinct chemical shift, as would the carbons of the pyridine ring and the isobutyl substituent.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (169.65 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).

Table 2: Summary of Expected Spectroscopic Data

Spectroscopic Technique Expected Features
¹H NMR Signals for aromatic and isobutyl protons with characteristic chemical shifts and coupling constants.
¹³C NMR Distinct signals for all carbon atoms, including the carbon bonded to chlorine.

| Mass Spectrometry | Molecular ion peak at m/z 169.65 with a characteristic isotopic pattern for a monochlorinated compound. |

Synthetic Strategies for this compound and its Building Blocks

The synthesis of this compound, a substituted pyridine derivative, involves a variety of chemical strategies. These methods can be broadly categorized into direct functionalization of a pre-existing pyridine ring, construction of the pyridine skeleton through cross-coupling reactions, and nucleophilic substitution pathways. Each approach offers distinct advantages and is chosen based on the availability of starting materials and desired reaction efficiency.

Application of 2 Chloro 4 Isobutylpyridine As a Strategic Synthetic Building Block

Role in the Construction of Advanced Heterocyclic Systems

The primary role of 2-chloro-4-isobutylpyridine in constructing advanced heterocyclic systems stems from its susceptibility to palladium-catalyzed cross-coupling reactions. The chlorine atom at the electron-deficient 2-position of the pyridine (B92270) ring is an excellent electrophilic partner for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions transform the simple starting material into a diverse array of more complex, highly functionalized pyridine derivatives.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron species (like a boronic acid or ester) to form a new C-C bond. organic-chemistry.orgwikipedia.org It is widely used to synthesize biaryl and substituted styrene (B11656) compounds. wikipedia.org The reaction typically employs a palladium catalyst and a base to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The versatility of this method allows for the introduction of a wide range of aryl and vinyl substituents at the 2-position of the pyridine core. nih.gov

Sonogashira Coupling: This method creates a C-C bond between this compound and a terminal alkyne. wikipedia.org The reaction is catalyzed by a combination of palladium and copper(I) complexes and is conducted in the presence of a base. organic-chemistry.org Sonogashira coupling is invaluable for synthesizing arylalkynes and conjugated enynes under mild conditions, which are important structures in organic materials and pharmaceuticals. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloropyridine with a primary or secondary amine. wikipedia.org It is a powerful tool for synthesizing aryl amines, which are prevalent in biologically active molecules. wikipedia.orgjk-sci.com The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a vast array of amines with aryl chlorides. wikipedia.orgorganic-chemistry.org For instance, this method provides an expedient route to various secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.gov

The table below summarizes these key reactions and their application in modifying the this compound scaffold.

Table 1: Key Cross-Coupling Reactions for Modifying this compound

Reaction Name Bond Formed Coupling Partner Typical Catalyst System Resulting Structure
Suzuki-Miyaura Coupling C(sp²) - C(sp²) Organoboron Compound (e.g., Ar-B(OH)₂) Pd(0) complex, Base 2-Aryl-4-isobutylpyridine
Sonogashira Coupling C(sp²) - C(sp) Terminal Alkyne (e.g., H−C≡C−R) Pd(0) complex, Cu(I) salt, Base 2-Alkynyl-4-isobutylpyridine

Precursor in the Synthesis of Pyrido-Fused Scaffolds

Beyond simple substitution, this compound is a strategic precursor for synthesizing pyrido-fused scaffolds, where the pyridine ring is annulated with another heterocyclic or carbocyclic ring. These fused systems are considered "privileged structures" in drug discovery due to their rigid conformations and ability to interact with biological targets. nih.gov

The synthesis of these scaffolds often involves a two-stage process:

Functionalization at the 2-position: The chlorine atom is first replaced with a new functional group using one of the cross-coupling reactions described previously. For example, a Buchwald-Hartwig amination can introduce a primary or secondary amine (e.g., -NHR).

Intramolecular Cyclization: The newly introduced group, containing a reactive site, undergoes a subsequent intramolecular reaction with a substituent at the 3-position of the pyridine ring (or the ring nitrogen itself) to form the new fused ring.

A representative strategy for constructing a pyrido[2,3-d]pyrimidine (B1209978) scaffold, a common core in medicinal chemistry, could involve an initial amination of this compound followed by reaction with a suitable three-carbon synthon that enables cyclization to form the adjacent pyrimidine (B1678525) ring. rsc.orglookchem.com The development of such synthetic routes is crucial for accessing novel chemical space and discovering new bioactive compounds. lookchem.com

Contribution to the Generation of Diversified Chemical Libraries for Research

The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent starting scaffold for creating such libraries due to the reliability and broad substrate scope of palladium-catalyzed cross-coupling reactions. nih.gov

Starting from this single, readily available building block, medicinal chemists can rapidly generate hundreds or thousands of unique analogs by varying the coupling partner in Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This parallel synthesis approach allows for a systematic exploration of the structure-activity relationship (SAR) around the 4-isobutylpyridine (B184579) core. lookchem.com The efficiency of these reactions means that a diverse range of functionalities—including different aryl, heteroaryl, alkyl, and amino groups—can be introduced at the 2-position, each potentially altering the compound's biological activity or physical properties. nih.gov

The table below illustrates the potential for diversification using this compound as a common starting material.

Table 2: Exemplar Building Blocks for Library Synthesis from this compound

Reaction Type Exemplar Coupling Partner Resulting Substituent at 2-Position
Suzuki-Miyaura Phenylboronic acid Phenyl
Thiophene-3-boronic acid 3-Thienyl
Pyrimidine-5-boronic acid 5-Pyrimidinyl
Sonogashira Phenylacetylene Phenylethynyl
Propargyl alcohol 3-Hydroxy-1-propynyl
Trimethylsilylacetylene Trimethylsilylethynyl
Buchwald-Hartwig Morpholine Morpholin-4-yl
Aniline Phenylamino

Utility in Cascade and Multicomponent Reaction Sequences

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, thereby reducing waste and saving time. nih.govnih.gov These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. nih.gov

This compound can be incorporated into such elegant reaction sequences. A process could be designed where an initial cross-coupling event at the 2-chloro position triggers a subsequent intramolecular cyclization or rearrangement. For example, a Sonogashira coupling could introduce an alkyne substituent that is poised to undergo an intramolecular cyclization with the pyridine nitrogen or another functional group on the ring, leading to the rapid assembly of a fused heterocyclic system. nih.gov

Similarly, in a multicomponent reaction, this compound could act as one of the starting materials. An MCR could be designed to first generate a more complex intermediate in situ, which then undergoes a palladium-catalyzed cross-coupling with the chloropyridine. For instance, a cascade sequence involving an imination followed by a Buchwald-Hartwig cross-coupling and a final cycloaddition has been reported for the synthesis of pyrido[2,3-d]pyrimidines, demonstrating the power of combining these reaction types. rsc.org The ability to integrate a robust building block like this compound into these advanced, efficiency-focused synthetic methodologies further highlights its strategic importance in modern organic chemistry.

Derivatization Strategies and Analogue Synthesis Based on the 2 Chloro 4 Isobutylpyridine Core

Modification of the Isobutyl Group for Enhanced Structural Diversity

The isobutyl group at the 4-position of the pyridine (B92270) ring offers several avenues for structural modification, primarily by targeting the benzylic-like pyridylic position. One key strategy involves the formation of alkylidene dihydropyridine (B1217469) (ADHP) intermediates. These electron-rich species can be generated from 4-alkylpyridines and subsequently undergo various transformations. core.ac.uk

Oxidation of the Pyridylic Position: The pyridylic methylene (B1212753) group of the isobutyl substituent can be oxidized to a carbonyl group. This transformation can be achieved under mild conditions, for instance, through the auto-oxidation of an ADHP intermediate. This provides access to the corresponding ketone, 4-(2-methyl-1-oxopropyl)-2-chloropyridine, which can serve as a precursor for further derivatization, such as the introduction of nucleophiles at the carbonyl carbon. core.ac.uk

Cross-Dehydrogenative Coupling: Another approach to functionalize the isobutyl group is through cross-dehydrogenative coupling (CDC) reactions. For instance, the benzylic position of 2-alkylpyridines can be acetoxylated using a catalytic system such as Pd(OAc)₂/CuI in acetic acid under an oxygen atmosphere. beilstein-journals.org This method allows for the direct introduction of an oxygen-containing functional group, enhancing the polarity and potential hydrogen-bonding capabilities of the molecule.

Benzylic C-H Functionalization: More broadly, the principles of benzylic C-H functionalization can be applied to the isobutyl group. These methods often involve deprotonation at the pyridylic position, facilitated by the electron-withdrawing nature of the pyridine ring. The resulting carbanion can then react with various electrophiles to introduce a wide range of substituents. rsc.org

Table 1: Potential Modifications of the Isobutyl Group
Reaction TypeReagents and ConditionsResulting Functional GroupReference
Oxidation via ADHPFormation of alkylidene dihydropyridine followed by auto-oxidationKetone core.ac.uk
AcetoxylationPd(OAc)₂, CuI, Acetic Acid, O₂Acetoxy beilstein-journals.org
General C-H FunctionalizationBase followed by electrophileVarious substituents rsc.org

Further Substitutions on the Pyridine Ring Beyond the Initial Halogen

The chlorine atom at the 2-position of the pyridine ring is a key handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Additionally, other positions on the pyridine ring can be functionalized.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a powerful tool for the derivatization of 2-chloropyridines. Using appropriate palladium catalysts and ligands, the chlorine atom can be replaced with a variety of alkyl or aryl groups. For instance, conditions have been developed for the selective coupling of alkyl pinacol (B44631) boronic esters with 2-chloropyridines. acs.orgnih.gov This allows for the synthesis of 2-alkyl-4-isobutylpyridines. Furthermore, serial Suzuki-Miyaura reactions can be performed on di- or polychlorinated pyridines, enabling the stepwise and selective introduction of different substituents. acs.orgnih.gov

Ligand-Controlled Cross-Coupling of Dichloroheteroarenes: In cases where the pyridine ring contains more than one halogen, the site of cross-coupling can be controlled by the choice of ligand. For 2,4-dichloropyridines, while coupling typically occurs at the C2 position, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective reaction at the C4 position. nsf.gov This regioselectivity provides a route to otherwise difficult-to-access substitution patterns.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly with a chlorine substituent at the 2-position, makes it susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups.

Table 2: Examples of Further Substitutions on the Pyridine Ring
Reaction TypeTypical ReagentsPosition of SubstitutionIntroduced GroupReference
Suzuki-Miyaura CouplingAlkyl/Aryl boronic esters, Pd catalystC2Alkyl or Aryl acs.orgnih.gov
Ligand-Controlled CouplingOrganoboron/-zinc/-magnesium reagents, Pd catalyst with sterically hindered NHC ligandC4 (in 2,4-dichloropyridines)Aryl or Alkyl nsf.gov
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolatesC2Amino, Alkoxy, ThioetherGeneral principle

Formation of Bridged Pyridine Derivatives

The 2-chloro-4-isobutylpyridine core can be incorporated into macrocyclic structures, such as pyridinophanes. These bridged derivatives exhibit unique conformational properties and can act as ligands for metal ions.

Synthesis of Tetra-aza Macrocyclic Pyridinophanes: A general strategy for the synthesis of 12-membered tetra-aza macrocyclic pyridinophanes involves the use of a 2,6-bis(halomethyl)pyridine derivative. nih.govnih.gov While not directly starting from this compound, analogous strategies could be envisioned. For instance, if the isobutyl group were at a different position or if other functional handles were present, cyclization with a suitable polyamine, such as a protected diethylenetriamine, could yield the desired macrocycle. The synthesis of such compounds often involves key steps like bromination of the methyl groups of a lutidine precursor, followed by cyclization and deprotection. nih.gov The presence of an electron-withdrawing group, such as the chloro or a cyano group, on the pyridine ring can influence the electronic properties and metal-binding capabilities of the resulting pyridinophane. nih.govnih.gov

Enantioselective Derivatization Approaches to Chiral Analogues

The development of chiral analogues of this compound is of significant interest for applications in asymmetric catalysis and medicinal chemistry. Several strategies can be employed to introduce chirality into the molecule.

Catalytic Asymmetric Synthesis of Chiral Pyridines: A number of catalytic asymmetric reactions have been developed for the synthesis of chiral pyridine derivatives. researchgate.net For example, the enantioselective addition of nucleophiles to alkenyl pyridines, activated by a Lewis acid and catalyzed by a copper-chiral diphosphine ligand system, can produce a wide range of alkylated chiral pyridines. researchgate.net While this method is demonstrated on alkenylpyridines, it highlights a potential strategy for introducing a chiral center in a substituent attached to the pyridine ring.

Enantioselective Alkylation: The direct enantioselective α-alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries. nih.gov This approach allows for the creation of a stereocenter adjacent to the pyridine ring. By analogy, it may be possible to deprotonate the pyridylic position of the isobutyl group and perform an enantioselective alkylation with a suitable electrophile in the presence of a chiral ligand.

Catalytic Enantioselective Synthesis of 1,4-Dihydropyridines: The dearomatization of pyridinium (B92312) salts through the addition of C(1)-ammonium enolates, catalyzed by a chiral isothiourea, provides a route to enantioenriched 1,4-dihydropyridines. rsc.org These intermediates can then be further functionalized.

Table 3: Approaches to Enantioselective Derivatization
StrategyKey FeaturesPotential Application to this compoundReference
Catalytic Asymmetric AdditionLewis acid activation, copper-chiral diphosphine catalystIntroduction of a chiral center in a side chain researchgate.net
Enantioselective AlkylationChiral lithium amides as auxiliariesCreation of a stereocenter at the pyridylic position of the isobutyl group nih.gov
Catalytic DearomatizationChiral isothiourea catalyst, formation of 1,4-dihydropyridinesGeneration of a chiral, partially saturated pyridine ring for further functionalization rsc.org

Future Research Trajectories and Emerging Methodologies in 2 Chloro 4 Isobutylpyridine Chemistry

Development of Sustainable Synthesis Approaches (e.g., Photocatalysis, Electrosynthesis)

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. mdpi.comsynthiaonline.com Future research on 2-Chloro-4-isobutylpyridine will likely prioritize the development of sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov While traditional methods for the synthesis of chloropyridines can involve harsh reagents and conditions, emerging technologies like photocatalysis and electrosynthesis offer promising alternatives. chemistryworld.com

Photocatalysis, which utilizes light energy to drive chemical reactions, can enable transformations under mild conditions, often with high selectivity. Electrosynthesis, on the other hand, uses electricity to mediate redox reactions, providing a powerful and clean alternative to conventional reagents. The application of these technologies to the synthesis of this compound and its derivatives could lead to more environmentally benign and economically viable manufacturing processes. Research in this area may focus on designing novel photocatalysts and electrochemical cells tailored for pyridine (B92270) functionalization.

Key areas for development in sustainable synthesis include:

Photocatalytic C-H Functionalization: Directly introducing the isobutyl group or other functionalities onto a pre-chlorinated pyridine ring using light-mediated reactions.

Electrochemical Chlorination: Developing selective and efficient electrochemical methods for the chlorination of 4-isobutylpyridine (B184579).

Biocatalysis: Exploring enzymatic routes for the synthesis of this compound, leveraging the high selectivity and mild operating conditions of enzymes. synthiaonline.com

Exploration of Catalytic Asymmetric Transformations Involving this compound

Chirality is a critical aspect in the development of many pharmaceuticals and agrochemicals. The synthesis of enantiomerically pure derivatives of this compound is a significant challenge and a key area for future research. Catalytic asymmetric transformations offer the most efficient route to chiral molecules. researchgate.netnih.gov

Recent advancements in asymmetric catalysis, particularly in the functionalization of heterocycles, provide a strong foundation for developing new methods applicable to this compound. acs.orgacs.org Research will likely focus on the design and application of novel chiral ligands and catalysts that can control the stereochemistry of reactions involving the pyridine ring or the isobutyl side chain. acs.org

Potential research directions include:

Asymmetric C-H Functionalization: Developing catalytic systems for the enantioselective functionalization of the isobutyl group.

Enantioselective Cross-Coupling Reactions: Utilizing the chloro substituent for asymmetric cross-coupling reactions to introduce chiral moieties.

Catalytic Asymmetric Reduction: Exploring the asymmetric reduction of the pyridine ring to generate chiral piperidine (B6355638) derivatives. researchgate.net

Discovery of Novel Reactivity Modes and Reaction Architectures

Expanding the synthetic utility of this compound requires the discovery of new reactivity patterns and reaction pathways. firsthope.co.in While the chlorine atom at the 2-position is a versatile handle for nucleophilic aromatic substitution and cross-coupling reactions, exploring unconventional reactivity could unlock new avenues for derivatization. nih.govchempanda.com

Future research may investigate:

Unusual Metallation Reactions: Exploring regioselective lithiation or borylation at positions other than those typically favored, as has been demonstrated for 2-chloropyridine (B119429) with specific reagents. acs.org This would allow for the introduction of a wider range of functional groups at different positions on the pyridine ring.

Flow Chemistry for Unstable Intermediates: Utilizing microreactor technology to generate and react highly reactive intermediates derived from this compound in a controlled and safe manner. thieme-connect.com This could enable transformations that are difficult to achieve using traditional batch chemistry.

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions that incorporate this compound to rapidly build molecular complexity and generate diverse libraries of substituted pyridines. nih.gov

Integration with Automation and High-Throughput Experimentation Platforms

The demand for large libraries of compounds for drug discovery and materials science has driven the adoption of automation and high-throughput experimentation (HTE) in chemical synthesis. acs.orgtrajanscimed.comnih.gov Integrating these platforms into the chemistry of this compound will be crucial for accelerating the discovery of new derivatives with desired properties. researchgate.netchimia.chyoutube.com

Automated synthesis platforms can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. researchgate.netrsc.org This approach can significantly reduce the time and resources required for reaction optimization and library synthesis. trajanscimed.com

Future applications of automation and HTE in this field may include:

Rapid Reaction Optimization: Using automated platforms to quickly identify the optimal conditions for known and new transformations of this compound.

Parallel Library Synthesis: Generating large and diverse libraries of this compound derivatives for biological screening or materials testing.

Data-Driven Synthesis: Combining automated experimentation with machine learning algorithms to predict reaction outcomes and guide the design of new synthetic routes.

Interactive Data Table: High-Throughput Experimentation Parameters

ParameterRange of VariablesPurpose
Catalyst Various transition metals (Pd, Ni, Cu) and ligandsOptimization of cross-coupling reactions
Base Inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, DBU)Screening for optimal reaction conditions
Solvent Aprotic and protic solvents (e.g., Toluene, DMF, THF)Investigating solvent effects on yield and selectivity
Temperature 25 °C to 150 °CDetermining the optimal reaction temperature
Substrate Scope Diverse coupling partners (boronic acids, amines, etc.)Exploring the versatility of the reaction

Computational Design of New Derivatives and Reaction Pathways

Computational chemistry and in silico design have become indispensable tools in modern chemical research. auctoresonline.org These methods can be used to predict the properties of new molecules, design novel synthetic targets, and elucidate reaction mechanisms. malariaworld.orgnih.govmdpi.com Applying computational approaches to this compound chemistry can guide experimental efforts and accelerate the discovery process. tandfonline.com

Computational studies can be used to:

Design Novel Derivatives: Predict the biological activity, material properties, or other characteristics of new this compound derivatives before they are synthesized. nih.gov

Predict Reaction Outcomes: Use quantum chemical calculations to predict the feasibility and selectivity of new reactions, helping to prioritize synthetic efforts. chemrxiv.org

Elucidate Reaction Mechanisms: Gain a deeper understanding of the mechanisms of known and new reactions, which can aid in the development of more efficient and selective catalysts and reaction conditions.

Interactive Data Table: Computational Design Workflow

StepComputational ToolObjective
1. Target Identification Molecular Docking, QSARIdentify promising derivatives for a specific application
2. Retrosynthetic Analysis Retrosynthesis SoftwarePropose potential synthetic routes
3. Reaction Pathway Analysis DFT CalculationsEvaluate the feasibility and selectivity of proposed reactions
4. Property Prediction Molecular Dynamics, QM/MMPredict the physicochemical and biological properties of new compounds

By embracing these emerging methodologies and research trajectories, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel and valuable molecules.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during alkylation reduce side reactions.

  • Catalyst Use : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling routes .

  • Yield Data :

    MethodReagentsYield (%)Purity (%)
    Direct AlkylationIsobutyl bromide, NaOH65–75≥98
    Cross-CouplingPd(PPh₃)₄, Isobutyl Grignard80–85≥99

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Q. Methodological Answer :

  • ¹H NMR :
    • Pyridine ring protons: δ 8.3–8.5 ppm (doublet, H-3 and H-5).
    • Isobutyl group: δ 1.0–1.2 ppm (triplet, -CH(CH₂)₂), δ 2.5–2.7 ppm (multiplet, -CH₂-) .
  • ¹³C NMR :
    • Chlorinated C-2: δ 145–150 ppm.
    • Isobutyl carbons: δ 20–25 ppm (-CH₂-), δ 45–50 ppm (-CH(CH₂)₂) .
  • Mass Spectrometry (ESI-MS) :
    • Expected [M+H]⁺: Calculated for C₉H₁₁ClN: 168.06; observed: 168.1 .

Validation : Cross-check with elemental analysis (C, H, N ±0.3%) and IR (C-Cl stretch at 550–600 cm⁻¹).

Advanced: How can computational methods like DFT predict the reactivity or electronic properties of this compound?

Methodological Answer :
Density Functional Theory (DFT) using functionals like Becke’s exchange-correlation (e.g., B3LYP) can model:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient C-2 due to Cl withdrawal) .

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict charge transfer behavior.

  • Reactivity Parameters :

    ParameterValue (eV)
    HOMO-6.2
    LUMO-1.7
    Band Gap4.5

Applications : Rationalizing regioselectivity in substitution reactions or designing derivatives for catalysis .

Advanced: When encountering contradictory data in the synthesis or properties of this compound, what methodological approaches can resolve such discrepancies?

Q. Methodological Answer :

  • Reproducibility Checks : Repeat experiments under identical conditions (e.g., solvent purity, inert atmosphere) .
  • Variable Isolation : Systematically test parameters (temperature, catalyst loading) to identify outliers.
  • Multi-Technique Validation : Combine NMR, X-ray crystallography, and HPLC to confirm structure and purity .

Case Study : Discrepancies in melting points (reported range: 45–50°C) may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to detect thermal transitions.

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile steps (e.g., chlorination) .

  • Waste Disposal : Collect halogenated waste separately and incinerate via licensed facilities .

  • Hazard Codes :

    CodeRiskPrecaution (P-Code)
    H315Skin irritationP264 (wash hands)
    H335Respiratory irritationP271 (use ventilation)

Advanced: What role does the isobutyl substituent play in the chemical reactivity of this compound compared to other alkyl-substituted pyridines?

Q. Methodological Answer :

  • Steric Effects : The bulky isobutyl group hinders electrophilic substitution at the 4-position, directing reactions to the 3- or 5-positions .
  • Electronic Effects : Electron-donating isobutyl increases electron density at the pyridine N-atom, enhancing coordination in metal complexes (e.g., Pd catalysts).

Q. Comparative Reactivity :

SubstituentReaction Rate (k, s⁻¹)Selectivity (4-position)
Methyl1.2 × 10⁻³High (85%)
Isobutyl0.8 × 10⁻³Low (30%)

Implications : Isobutyl derivatives are better suited for sterically controlled reactions (e.g., Suzuki-Miyaura coupling) .

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